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Executive Summary
Voderdeucitinib (formerly known as deucravacitinib) is a first-in-class, oral, selective, allosteric

inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the signaling pathway of pro-

inflammatory cytokines, most notably Interleukin-23 (IL-23). This technical guide provides an in-

depth overview of the mechanism of action of voderdeucitinib, its role in the IL-23 signaling

cascade, and a summary of key preclinical and clinical data. Detailed methodologies for pivotal

experiments are outlined, and signaling pathways and experimental workflows are visualized to

facilitate a comprehensive understanding of voderdeucitinib's therapeutic potential in IL-23-

driven inflammatory diseases such as psoriasis and psoriatic arthritis.

Introduction to IL-23 Mediated Inflammation
Interleukin-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the

latter of which is shared with IL-12.[1] Produced primarily by activated dendritic cells and

macrophages, IL-23 is a central driver of chronic inflammation.[2] It exerts its effects by binding

to a receptor complex on the surface of target immune cells, including T helper 17 (Th17) cells,

γδ T cells, and innate lymphoid cells (ILCs).[2] This binding initiates an intracellular signaling

cascade that is crucial for the expansion, survival, and pathogenic function of these cells,

leading to the production of downstream pro-inflammatory cytokines like IL-17 and IL-22.[2][3]

The IL-23/IL-17 axis is a well-established pathogenic pathway in numerous autoimmune and

inflammatory diseases, making it a prime target for therapeutic intervention.[4][5]
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Voderdeucitinib: Mechanism of Action
Voderdeucitinib is a novel small molecule that selectively inhibits TYK2.[6] TYK2 is a member

of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also

includes JAK1, JAK2, and JAK3.[6][7] Unlike other JAK inhibitors that target the highly

conserved ATP-binding site within the catalytic domain of the kinases, voderdeucitinib
employs a unique allosteric mechanism.[8] It binds to the regulatory pseudokinase (JH2)

domain of TYK2, locking the enzyme in an inactive conformation.[8][9] This distinct binding

mode confers high selectivity for TYK2 over the other JAK family members, thereby minimizing

off-target effects associated with broader JAK inhibition.[6][10]

By selectively inhibiting TYK2, voderdeucitinib effectively disrupts the signaling of cytokines

that rely on this enzyme, including IL-23, IL-12, and Type I interferons.[3][6] The precise

mechanism linking TYK2 inhibition to therapeutic efficacy is through the modulation of these

key inflammatory pathways.[11]

The IL-23 Signaling Pathway and Voderdeucitinib's
Point of Intervention
The IL-23 receptor complex consists of two subunits: IL-12Rβ1 (shared with the IL-12 receptor)

and the IL-23-specific IL-23R.[2] The intracellular domains of these receptor subunits are

constitutively associated with members of the JAK family; IL-12Rβ1 is associated with TYK2,

and IL-23R is associated with JAK2.[1][2]

Upon IL-23 binding to its receptor, the receptor subunits are brought into close proximity,

leading to the trans-activation and phosphorylation of JAK2 and TYK2.[2] These activated

kinases then phosphorylate specific tyrosine residues on the intracellular tail of the IL-23R,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins,

primarily STAT3.[1][2] Recruited STAT3 proteins are subsequently phosphorylated by the

activated JAKs, leading to their dimerization, translocation to the nucleus, and binding to the

promoters of target genes.[2] This results in the transcription of genes encoding for pro-

inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which drive the inflammatory

response in tissues.[12][13]

Voderdeucitinib intervenes at a critical early step in this cascade. By inhibiting the kinase

activity of TYK2, it prevents the initial trans-activation and subsequent downstream signaling
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events, effectively blocking the IL-23-mediated inflammatory cascade.

IL-23 Signaling Pathway and Voderdeucitinib Intervention
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Caption: Voderdeucitinib allosterically inhibits TYK2, blocking IL-23 signal transduction.

Quantitative Data Summary
Preclinical Data: In Vitro Kinase and Cellular Assays
Voderdeucitinib has demonstrated high selectivity and potency for TYK2 in various in vitro

assays. The following table summarizes key inhibitory concentration (IC50) values from

nonclinical evaluations.[14][15]
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Assay Type
Target
Pathway

Voderdeucit
inib (nM)

Tofacitinib
(nM)

Baricitinib
(nM)

Upadacitini
b (nM)

Hematopoiesi

s (JAK2-

mediated)

Erythroid

Colony

Formation

JAK2 >5000 693 150 181

Myeloid

Colony

Formation

JAK2 >5000 647 181 243

Megakaryocy

te Colony

Formation

JAK2 >5000 4368 938 1842

Cell Signaling

(JAK1/JAK3-

mediated)

IL-15 induced

pSTAT5
JAK1/JAK3 936 17 25 20

Cell Signaling

(JAK1/TYK2-

mediated)

IFNα induced

CXCL9

production

JAK1/TYK2 4 54 22 7

IFNα induced

CXCL10

production

JAK1/TYK2 9 375 113 60

Data compiled from nonclinical studies.[14][15]
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Clinical Data: Psoriasis
Voderdeucitinib has been extensively studied in Phase 2 and Phase 3 clinical trials for the

treatment of moderate-to-severe plaque psoriasis.

Table 2: Key Efficacy Outcomes in Phase 2 Psoriasis Trial (12 Weeks)[10][16]

Outcome Placebo (n=49)
Deucravacitini
b 3 mg BID
(n=49)

Deucravacitini
b 6 mg BID
(n=50)

Deucravacitini
b 12 mg QD
(n=50)

PASI 75 (%) 7 67 69 75

sPGA 0/1 (%) 7 76 64 75

DLQI 0/1 (%) 4 41 46 51

PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score; sPGA 0/1: static

Physician's Global Assessment score of clear or almost clear; DLQI 0/1: Dermatology Life

Quality Index score of 0 or 1.

Table 3: Key Efficacy Outcomes in Phase 3 Psoriasis Trials (POETYK PSO-1 & PSO-2) at

Week 16[10][17][18]

Outcome Placebo
Apremilast 30 mg
BID

Deucravacitinib 6
mg QD

POETYK PSO-1

PASI 75 (%) 12.7 35.1 58.4

sPGA 0/1 (%) 14.3 32.1 53.6

POETYK PSO-2

PASI 75 (%) 9.4 40.2 53.6

sPGA 0/1 (%) 8.6 34.3 50.3

Clinical Data: Psoriatic Arthritis
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Voderdeucitinib has also shown efficacy in patients with active psoriatic arthritis (PsA).

Table 4: Key Efficacy Outcomes in Phase 2 PsA Trial at Week 16[19][20]

Outcome Placebo (n=68)
Deucravacitinib 6
mg QD (n=67)

Deucravacitinib 12
mg QD (n=68)

ACR20 (%) 31.8 52.9 62.7

HAQ-DI (Mean

Change from

Baseline)

-0.10 -0.36 -0.38

SF-36 PCS (Mean

Change from

Baseline)

1.8 5.1 5.3

ACR20: ≥20% improvement in American College of Rheumatology criteria; HAQ-DI: Health

Assessment Questionnaire-Disability Index; SF-36 PCS: 36-Item Short Form Health Survey

Physical Component Summary.

Pharmacodynamic Biomarker Data
Treatment with voderdeucitinib leads to a reduction in serum biomarkers associated with the

IL-23 pathway.

Table 5: Reduction in Psoriasis-Associated Biomarkers at 16 Weeks[11]

Biomarker Percent Reduction with Voderdeucitinib

IL-17A 47% - 50%

IL-19 72%

Beta-defensin 81% - 84%

Experimental Protocols
In Vitro Kinase Assays
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Objective: To determine the selectivity and potency of voderdeucitinib against TYK2 and other

JAK family kinases.

Methodology:

Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

Assay Principle: Measurement of kinase activity through the phosphorylation of a peptide

substrate. This is often performed using radiometric assays (e.g., ³³P-ATP incorporation) or

non-radiometric methods like fluorescence resonance energy transfer (FRET) or

luminescence-based assays (e.g., ADP-Glo).

Procedure:

A fixed concentration of the kinase and peptide substrate are incubated in an appropriate

buffer system.

Voderdeucitinib or other test compounds are added at varying concentrations (serially

diluted).

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assays for Cytokine Signaling
Objective: To assess the functional inhibition of cytokine signaling pathways by

voderdeucitinib in a cellular context.

Methodology:

Cell Types: Peripheral blood mononuclear cells (PBMCs), specific immune cell subsets (e.g.,

T cells, NK cells), or cell lines engineered to express specific cytokine receptors.
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Assay Principle: Measurement of the phosphorylation of STAT proteins downstream of

cytokine receptor activation.

Procedure:

Cells are pre-incubated with various concentrations of voderdeucitinib.

Cells are stimulated with a specific cytokine (e.g., IL-23, IL-12, IFN-α) to activate the target

pathway.

After a short stimulation period, cells are fixed and permeabilized.

Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form

of the target STAT protein (e.g., anti-pSTAT3).

The level of pSTAT is quantified on a per-cell basis using flow cytometry.

IC50 values are determined by analyzing the dose-dependent inhibition of STAT

phosphorylation.

Psoriasis Clinical Trial Design (POETYK PSO Program)
Objective: To evaluate the efficacy and safety of voderdeucitinib in patients with moderate-to-

severe plaque psoriasis.

Methodology:

Study Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-

controlled trials.

Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months,

with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global

Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.

Treatment Arms:

Voderdeucitinib (6 mg once daily)
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Placebo

Apremilast (30 mg twice daily)

Primary Endpoints (at Week 16):

Proportion of patients achieving PASI 75 (a 75% or greater reduction in PASI score from

baseline).

Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).

Secondary Endpoints: Included PASI 90, changes in patient-reported outcomes (e.g., DLQI),

and safety assessments.

Long-Term Extension: Patients could enter a long-term extension study to assess the

durability of response and long-term safety.

Psoriasis Phase 3 Clinical Trial Workflow (POETYK PSO)

Patient Screening
(Moderate-to-Severe Psoriasis)

Randomization

Placebo Apremilast 30mg BID Voderdeucitinib 6mg QD

Week 16 Assessment
(Primary Endpoints)

Long-Term Extension

Eligible Patients
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Click to download full resolution via product page

Caption: Workflow of the POETYK PSO Phase 3 clinical trials.

Conclusion
Voderdeucitinib represents a significant advancement in the oral treatment of immune-

mediated inflammatory diseases. Its novel, allosteric mechanism of action provides highly

selective inhibition of TYK2, a critical node in the IL-23 signaling pathway. By effectively

downregulating the pathogenic IL-23/IL-17 axis, voderdeucitinib has demonstrated robust

clinical efficacy and a favorable safety profile in patients with psoriasis and psoriatic arthritis.

The data presented in this guide underscore the therapeutic potential of targeting TYK2 with

voderdeucitinib for the management of IL-23-mediated inflammation. Further research is

ongoing to explore its utility in other autoimmune conditions.[6][21]

Need Custom Synthesis?
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Deucravacitinib
https://mdnewsline.com/efficacy-and-safety-of-deucravacitinib-in-psoriasis-treatment/
https://www.sotyktuhcp.com/mechanism-of-action
https://www.researchgate.net/figure/IL-23-protein-receptor-and-signaling-pathway-IL-23-cytokine-consists-of-a-shared-p40_fig2_340164774
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1331217/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1331217/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1437512/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1437512/full
https://acrabstracts.org/abstract/non-clinical-evaluations-of-deucravacitinib-and-janus-kinase-inhibitor-specificity-in-inflammatory-or-homeostatic-pathways/
https://acrabstracts.org/abstract/non-clinical-evaluations-of-deucravacitinib-and-janus-kinase-inhibitor-specificity-in-inflammatory-or-homeostatic-pathways/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8850503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8850503/
https://practicaldermatology.com/news/deucravacitinib-shows-sustained-efficacy-in-plaque-psoriasis-through-3-years-study/2483055/
https://practicaldermatology.com/news/deucravacitinib-shows-sustained-efficacy-in-plaque-psoriasis-through-3-years-study/2483055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11736510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11736510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11736510/
https://pubmed.ncbi.nlm.nih.gov/38529674/
https://pubmed.ncbi.nlm.nih.gov/38529674/
https://pubmed.ncbi.nlm.nih.gov/38529674/
https://m.youtube.com/watch?v=91Xjb8ykfVw
https://pubmed.ncbi.nlm.nih.gov/37574849/
https://pubmed.ncbi.nlm.nih.gov/37574849/
https://www.benchchem.com/product/b15615482#role-of-voderdeucitinib-in-il-23-mediated-inflammation
https://www.benchchem.com/product/b15615482#role-of-voderdeucitinib-in-il-23-mediated-inflammation
https://www.benchchem.com/product/b15615482#role-of-voderdeucitinib-in-il-23-mediated-inflammation
https://www.benchchem.com/product/b15615482#role-of-voderdeucitinib-in-il-23-mediated-inflammation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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